2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a 5-chlorothienyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .
Scientific Research Applications
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothien-2-yl derivatives: These compounds share the 5-chlorothienyl group and exhibit similar chemical properties.
Quinoline derivatives: These compounds have a quinoline core and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is unique due to the specific combination of the 5-chlorothienyl group and the ethyl group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-2-9-3-4-12-10(7-9)11(16(19)20)8-13(18-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVIOMCROUJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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